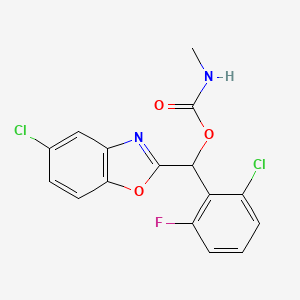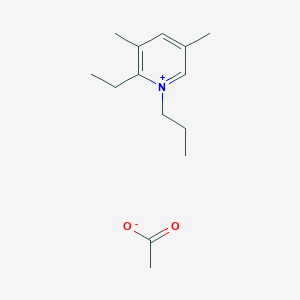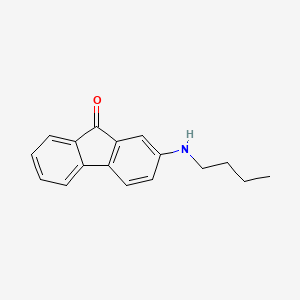
2-(butylamino)-9H-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butylamino)-9H-fluoren-9-one is an organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by a fluorenone core with a butylamino substituent, which imparts distinct chemical reactivity and physical properties.
Preparation Methods
The synthesis of 2-(butylamino)-9H-fluoren-9-one typically involves the reaction of fluorenone with butylamine under specific conditions. One common method involves heating fluorenone with butylamine in the presence of a suitable solvent, such as ethanol, to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(Butylamino)-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the fluorenone moiety to a fluorenol derivative.
Substitution: The butylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Butylamino)-9H-fluoren-9-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in fluorescence microscopy.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: Its luminescent properties are exploited in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism by which 2-(butylamino)-9H-fluoren-9-one exerts its effects is primarily through its interaction with specific molecular targets. The butylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The fluorenone core can participate in electron transfer processes, which are crucial in its luminescent properties. These interactions and processes are mediated through various molecular pathways, depending on the specific application.
Comparison with Similar Compounds
2-(Butylamino)-9H-fluoren-9-one can be compared with similar compounds such as:
2-(Butylamino)ethanol: Another compound with a butylamino group, but with different reactivity due to the presence of an ethanol moiety.
2-(Butylamino)cinchomeronic dinitrile: Known for its dual-state emission properties, making it useful in fluorescence applications.
Salbutamol: Although primarily a bronchodilator, it shares the butylamino group, highlighting the versatility of this functional group in different chemical contexts. The uniqueness of this compound lies in its combination of a fluorenone core and a butylamino substituent, which imparts distinct chemical and physical properties not found in other similar compounds.
Properties
CAS No. |
93816-82-1 |
|---|---|
Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
2-(butylamino)fluoren-9-one |
InChI |
InChI=1S/C17H17NO/c1-2-3-10-18-12-8-9-14-13-6-4-5-7-15(13)17(19)16(14)11-12/h4-9,11,18H,2-3,10H2,1H3 |
InChI Key |
HJYANKLAKLMYFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC2=C(C=C1)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide](/img/structure/B14340124.png)
![5-[(2,5-Dioxooxolan-3-yl)oxy]-5-oxopentanoate](/img/structure/B14340126.png)
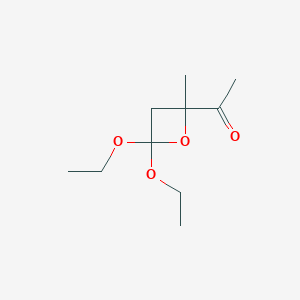


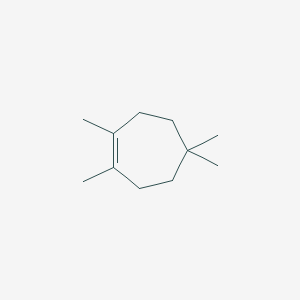
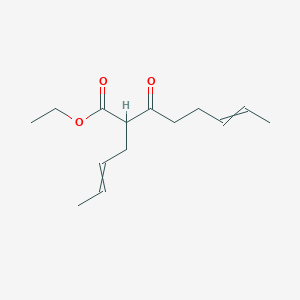
![(E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine](/img/structure/B14340150.png)

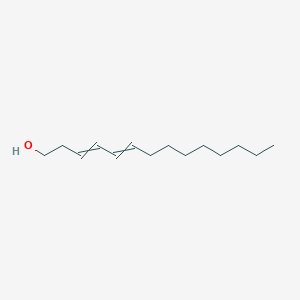
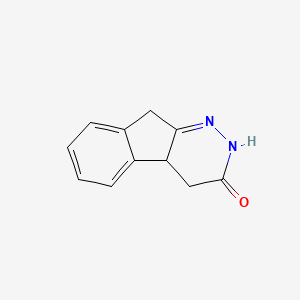
![2-{[(3-Anilino-2H-indol-2-ylidene)methyl]amino}phenolate](/img/structure/B14340189.png)
